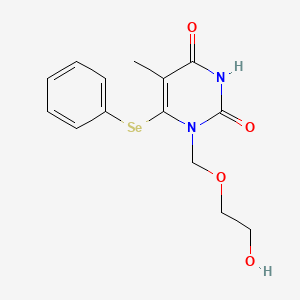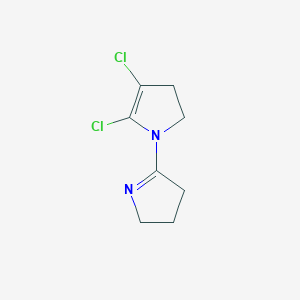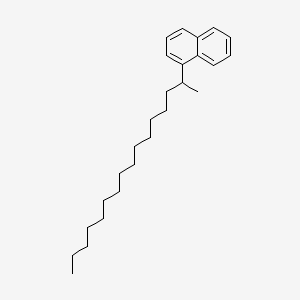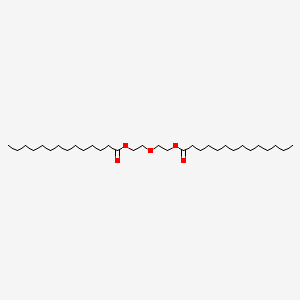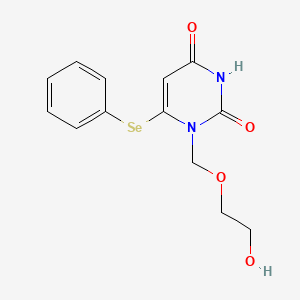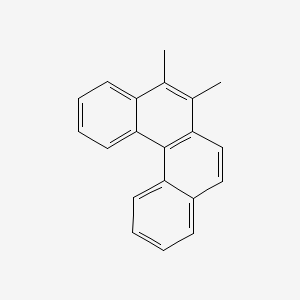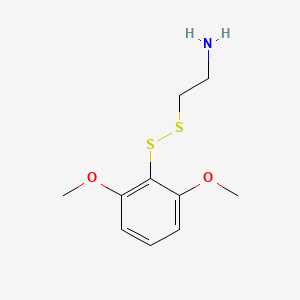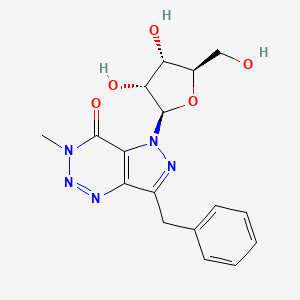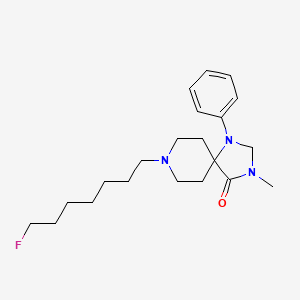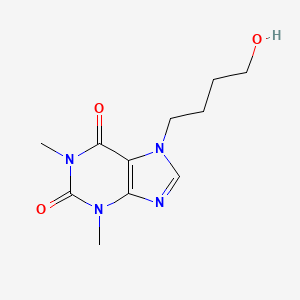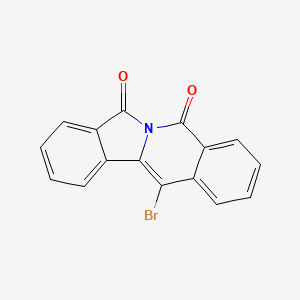
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione is a chemical compound with the molecular formula C16H8BrNO2 and a molecular weight of 326.144 g/mol . It is an achiral molecule, meaning it does not have any stereocenters . This compound is part of the isoindoloisoquinoline family, which is known for its diverse biological activities and applications in various fields of research .
Métodos De Preparación
The synthesis of 12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione can be achieved through various synthetic routes. One notable method involves the Wittig intramolecular cyclization . This reaction typically requires the use of phosphorus ylides and involves the formation of a carbon-carbon double bond through the reaction of a phosphonium salt with a carbonyl compound . The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Análisis De Reacciones Químicas
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride and potassium tert-butoxide, as well as solvents such as tetrahydrofuran and dimethyl sulfoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione involves its interaction with specific molecular targets and pathways. detailed information on its molecular targets and pathways is limited . Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
12-Bromoisoindolo(2,1-b)isoquinoline-5,7-dione can be compared with other similar compounds in the isoindoloisoquinoline family. Some of these similar compounds include:
Isoindolo(2,1-b)isoquinoline-5,7-dione: This compound lacks the bromine atom present in this compound.
Indolo(2,1-b)isoquinoline derivatives: These compounds have similar core structures but may have different substituents and functional groups.
Propiedades
Número CAS |
5291-25-8 |
|---|---|
Fórmula molecular |
C16H8BrNO2 |
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
12-bromoisoindolo[2,3-b]isoquinoline-5,7-dione |
InChI |
InChI=1S/C16H8BrNO2/c17-13-9-5-1-3-7-11(9)15(19)18-14(13)10-6-2-4-8-12(10)16(18)20/h1-8H |
Clave InChI |
ZNUOZNVJNOCSPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C(=O)N3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


